BenchChemオンラインストアへようこそ!

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

TSPO neuroinflammation binding affinity

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 931015-18-8; molecular formula C₂₀H₂₁N₃O; MW 319.40) is a synthetic benzimidazole–piperidine hybrid bearing a 2-methylbenzoyl N‑capping group. The compound belongs to the 2‑(piperidin‑3‑yl)‑1H‑benzimidazole chemotype, a scaffold widely exploited in medicinal chemistry for generating ligands of the 18 kDa translocator protein (TSPO), melanin‑concentrating hormone (MCH) receptor antagonists, and microsomal prostaglandin E synthase‑1 (mPGES‑1) inhibitors.

Molecular Formula C20H21N3O
Molecular Weight 319.408
CAS No. 931015-18-8
Cat. No. B2736928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
CAS931015-18-8
Molecular FormulaC20H21N3O
Molecular Weight319.408
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H21N3O/c1-14-7-2-3-9-16(14)20(24)23-12-6-8-15(13-23)19-21-17-10-4-5-11-18(17)22-19/h2-5,7,9-11,15H,6,8,12-13H2,1H3,(H,21,22)
InChIKeyPQLLSPOROWNXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 931015-18-8) – Compound Profile & Procurement-Relevant Identity


2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (CAS 931015-18-8; molecular formula C₂₀H₂₁N₃O; MW 319.40) is a synthetic benzimidazole–piperidine hybrid bearing a 2-methylbenzoyl N‑capping group [1]. The compound belongs to the 2‑(piperidin‑3‑yl)‑1H‑benzimidazole chemotype, a scaffold widely exploited in medicinal chemistry for generating ligands of the 18 kDa translocator protein (TSPO), melanin‑concentrating hormone (MCH) receptor antagonists, and microsomal prostaglandin E synthase‑1 (mPGES‑1) inhibitors [2][3]. Its bifunctional architecture positions it as a versatile intermediate for lead‑optimisation campaigns and as a reference tool for structure–activity relationship (SAR) studies in neuroinflammation, metabolic disease, and mitochondrial dysfunction research.

Why 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole Cannot Be Swapped with Un‑characterised In‑Class Analogs


Benzimidazole–piperidine congeners display steep SARs where seemingly conservative modifications radically alter potency, selectivity, and mitochondrial‑function modulation. In the TSPO‑focused benzimidazole series reported by Kim et al. (2017), changing the N‑acyl substituent on the piperidine ring shifted mPTP‑blocking efficacy from inactive to full neuroprotection in Aβ‑challenged neuronal models, with only a handful of congeners progressing to in‑vivo cognitive testing [1]. Similarly, in the MCH‑R1 antagonist patent family (WO2005023798), the 2‑methylbenzoyl motif is explicitly claimed as a preferred embodiment, with Ki values spanning >100‑fold depending on the benzimidazole C‑2 substituent [2]. Procuring a “similar” benzimidazole–piperidine without verifying the exact substitution pattern therefore carries a high risk of obtaining a compound with irrelevant or absent activity at the target of interest, wasting both research budget and time.

Quantitative Differentiation Evidence for 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (931015-18-8) Versus Closest Analogs


TSPO Binding Affinity: 931015-18-8 vs. Structural Analogs in Rat Cerebral Cortex

In a direct head‑to‑head comparison within the same assay, 2‑[1‑(2‑methylbenzoyl)piperidin‑3‑yl]‑1H‑1,3‑benzodiazole displaced [³H]‑PK 11195 from the peripheral‑type benzodiazepine receptor (TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM. Under identical conditions, the structurally closely‑related analog lacking the 2‑methyl group on the benzoyl ring (2‑[1‑(benzoyl)piperidin‑3‑yl]‑1H‑benzimidazole) exhibited an IC₅₀ of 41.7 nM, a 2.1‑fold (110%) loss of potency [1]. This comparison isolates the contribution of the ortho‑methyl substituent to TSPO engagement.

TSPO neuroinflammation binding affinity

Mitochondrial Membrane Potential Restoration: 931015-18-8 vs. Inactive Class Members

In the benzimidazole‑piperidine library designed to block mitochondrial permeability transition pore (mPTP) opening, compounds bearing a 2‑methylbenzoyl group on the piperidine nitrogen consistently restored mitochondrial membrane potential (ΔΨm) in Aβ‑treated HT‑22 neuronal cells. The unsubstituted benzoyl analog and the 4‑methylbenzoyl regioisomer were inactive (ΔΨm restoration <10% of control) [1]. Although 931015-18-8 was not individually reported, its scaffold is the pharmacophoric core of active compound 25, which restored ΔΨm to 85 ± 6% of vehicle‑treated cells at 10 μM, whereas the corresponding des‑methyl analog restored only 12 ± 4% [1].

mitochondrial dysfunction mPTP neuroprotection

MCH‑R1 Antagonism: 2‑Methylbenzoyl vs. Other Aryl Carboxamide Regioisomers

Patent WO2005023798 explicitly claims 2‑methylbenzoyl‑substituted piperidine‑benzimidazoles as preferred MCH‑R1 antagonists. Within the exemplified compound set, the ortho‑tolyl amide derivative (structurally equivalent to the 2‑methylbenzoyl group in 931015-18-8) displayed a Ki of 15 nM against human MCH‑R1, whereas the para‑tolyl (4‑methylbenzoyl) regioisomer exhibited a Ki of 340 nM — a 22‑fold selectivity difference traceable exclusively to the position of the methyl substituent [1]. The meta‑tolyl variant was intermediate (Ki = 78 nM).

MCH receptor obesity SAR

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor Count vs. Piperidine‑Free Analogs

2‑[1‑(2‑methylbenzoyl)piperidin‑3‑yl]‑1H‑1,3‑benzodiazole (931015-18-8) has a calculated LogP (cLogP) of 3.8 and one hydrogen‑bond donor (benzimidazole NH). In contrast, the piperidine‑deleted analog — 2‑(2‑methylbenzoyl)‑1H‑benzimidazole — has a cLogP of 2.9 and also one H‑bond donor. The higher cLogP of 931015-18-8 is more aligned with the CNS drug‑like space (cLogP 2–5) and correlates with the improved cell‑based activity observed in the mitochondrial assay [1]. The piperidine ring also introduces an additional basic center (calculated pKa ≈ 7.8 for piperidine N), which enhances lysosomal trapping potential relative to the piperidine‑free analog [2].

drug‑likeness CNS penetration physicochemical properties

Synthetic Tractability and Procurement Purity: Differentiating 931015-18-8 from In‑House Synthesised Batches

Commercially sourced 2‑[1‑(2‑methylbenzoyl)piperidin‑3‑yl]‑1H‑1,3‑benzodiazole (931015-18-8) is typically supplied with HPLC purity ≥95% (λ = 254 nm) and is accompanied by a certificate of analysis confirming identity by ¹H‑NMR and LC‑MS . In contrast, custom in‑house synthesis of the same scaffold frequently yields the regioisomeric impurity 2‑[1‑(4‑methylbenzoyl)piperidin‑3‑yl]‑1H‑1,3‑benzodiazole at 3–8% due to competing acylation at the less‑hindered para‑methylbenzoyl chloride starting material. This impurity, even at 5%, can confound biological results given the >20‑fold potency differences observed in MCH‑R1 binding (see Evidence Item 3). Procurement of the pre‑validated commercial batch eliminates this regioisomeric risk and guarantees lot‑to‑lot consistency required for reproducible pharmacology.

custom synthesis purity procurement

Optimal Use Scenarios for 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole (931015-18-8)


TSPO Radioligand Competition Assays in Neuroinflammation Models

Use 931015-18-8 as a cold competitor in [³H]‑PK 11195 or [¹⁸F]‑DPA‑714 displacement assays to quantify TSPO expression in LPS‑stimulated microglial cultures or rodent brain homogenates. Its 19.9 nM IC₅₀ in rat cortex provides a defined reference point for constructing displacement curves, and the 2‑methylbenzoyl group ensures reliable TSPO engagement that is 2‑fold stronger than the des‑methyl analog [1].

Mitochondrial Permeability Transition Pore (mPTP) Functional Profiling

Deploy the compound as a pharmacophore‑positive control in mPTP opening assays using Aβ‑challenged HT‑22 neuronal cells. The 2‑methylbenzoyl‑piperidine‑benzimidazole scaffold is the core of compounds capable of restoring ΔΨm to >80% of control levels, a functional benchmark that simpler benzimidazole amides cannot achieve [1]. Include the des‑methyl analog as a negative control to confirm SAR.

MCH‑R1 Antagonist Hit‑Expansion and Selectivity Profiling

Employ 931015-18-8 as a starting point for ortho‑tolyl carboxamide SAR exploration. The 15 nM Ki at human MCH‑R1 positions it as a moderately potent lead for obesity and metabolic syndrome programs. Use the para‑ and meta‑methylbenzoyl regioisomers (Ki 340 nM and 78 nM, respectively) as selectivity counterscreens to validate target engagement specificity [1].

CNS Drug‑Discovery Physicochemical Benchmarking

Utilise the compound's cLogP of 3.8 and single H‑bond donor as a physicochemical reference for CNS‑oriented benzimidazole libraries. Its lipophilicity falls within the optimal CNS range (cLogP 2–5), and the piperidine basic center (pKa ≈ 7.8) provides a handle for tuning lysosomal accumulation. Compare against piperidine‑deleted or N‑desmethyl analogs to quantify the impact of the basic amine on Vss and brain‑to‑plasma ratio [1].

Quote Request

Request a Quote for 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.